molecular formula C10H19NO2 B1248933 trans-2-Morpholin-4-ylcyclohexanol CAS No. 14909-79-6

trans-2-Morpholin-4-ylcyclohexanol

Cat. No.: B1248933
CAS No.: 14909-79-6
M. Wt: 185.26 g/mol
InChI Key: VRWZNEVHNNIRKP-NXEZZACHSA-N
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Description

Trans-2-Morpholin-4-ylcyclohexanol: is a chemical compound with the molecular formula C11H21NO2 . It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its unique structure, which includes a morpholine ring attached to a cyclohexanol moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Morpholin-4-ylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with morpholine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Another method involves the reduction of trans-2-morpholin-4-ylcyclohexanone using a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Morpholin-4-ylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trans-2-morpholin-4-ylcyclohexanone (oxidation product) and various substituted derivatives of this compound (substitution products) .

Scientific Research Applications

Trans-2-Morpholin-4-ylcyclohexanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-Morpholin-4-ylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors on cell surfaces, triggering intracellular signaling pathways that result in specific cellular responses .

Comparison with Similar Compounds

Trans-2-Morpholin-4-ylcyclohexanol can be compared with other similar compounds, such as:

    Trans-2-Morpholin-4-ylcyclohexanone: This compound is the oxidized form of this compound and shares similar structural features. it differs in its chemical reactivity and biological activities.

    Trans-2-Piperidin-4-ylcyclohexanol: This compound has a piperidine ring instead of a morpholine ring. It exhibits different chemical properties and biological activities compared to this compound.

    Trans-2-Morpholin-4-ylcyclohexylamine: This compound has an amine group instead of a hydroxyl group.

This compound is unique due to its specific combination of a morpholine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWZNEVHNNIRKP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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